Dasolampanel etibutil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dasolampanel etibutil is a chemical compound classified as an alpha amino acid ester, specifically an ester derivative of alpha amino acids. Its chemical formula is , and it has a molecular weight of approximately 461.99 g/mol. The compound is recognized for its potential therapeutic applications, particularly in the treatment of painful diabetic neuropathy .

- Esterification: Formation of the ester bond from the reaction of an alcohol and an acid.

- Hydrolysis: Breakdown of the ester into the corresponding acid and alcohol in the presence of water, often catalyzed by acids or bases.

- Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles, leading to various derivatives.

These reactions are fundamental in understanding its reactivity and potential modifications for enhanced biological activity.

Dasolampanel etibutil has been identified as a selective antagonist of ionotropic glutamate receptor 5 (iGluR5) . This receptor plays a significant role in excitatory neurotransmission in the central nervous system. By inhibiting iGluR5, dasolampanel etibutil may help modulate pain pathways, making it a candidate for treating conditions like diabetic neuropathy. Clinical trials have indicated its efficacy in reducing pain associated with this condition .

The synthesis of dasolampanel etibutil involves several steps, typically including:

- Formation of the Core Structure: This may involve cyclization reactions to form the decahydroisoquinoline backbone.

- Esterification: The carboxylic acid component is reacted with an alcohol to form the ester.

- Chlorination and Functionalization: Introduction of the chloro group and other functional groups through selective reactions.

The detailed synthetic pathway can vary based on specific reagents and conditions used, but these steps outline the general approach to synthesizing dasolampanel etibutil .

Dasolampanel etibutil is primarily investigated for its use in treating painful diabetic neuropathy. Its mechanism as an iGluR5 antagonist suggests broader applications in managing pain syndromes and potentially other neurological disorders where glutamate signaling plays a critical role . Additionally, its classification as a small molecule drug allows for various formulations and delivery methods in pharmaceutical applications.

Research into dasolampanel etibutil's interactions has focused on its pharmacodynamics and pharmacokinetics, particularly how it interacts with glutamate receptors. Studies have shown that it selectively binds to iGluR5, which may influence synaptic plasticity and pain perception pathways . Understanding these interactions is crucial for predicting therapeutic outcomes and potential side effects.

Dasolampanel etibutil shares structural and functional similarities with several other compounds that act on glutamate receptors or have analgesic properties. Notable similar compounds include:

- Perampanel: A selective antagonist of AMPA receptors used for epilepsy treatment.

- Riluzole: A drug that modulates glutamate release and is used in amyotrophic lateral sclerosis.

- Memantine: An NMDA receptor antagonist used in Alzheimer's disease.

Comparison TableCompound Mechanism of Action Therapeutic Use Dasolampanel etibutil iGluR5 antagonist Painful diabetic neuropathy Perampanel AMPA receptor antagonist Epilepsy Riluzole Glutamate release modulator Amyotrophic lateral sclerosis Memantine NMDA receptor antagonist Alzheimer's disease

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Dasolampanel etibutil | iGluR5 antagonist | Painful diabetic neuropathy |

| Perampanel | AMPA receptor antagonist | Epilepsy |

| Riluzole | Glutamate release modulator | Amyotrophic lateral sclerosis |

| Memantine | NMDA receptor antagonist | Alzheimer's disease |

Dasolampanel etibutil's unique selectivity for iGluR5 distinguishes it from these compounds, potentially offering targeted therapeutic benefits in pain management without affecting other glutamate receptor subtypes significantly.

Molecular Structure and Key Functional Groups

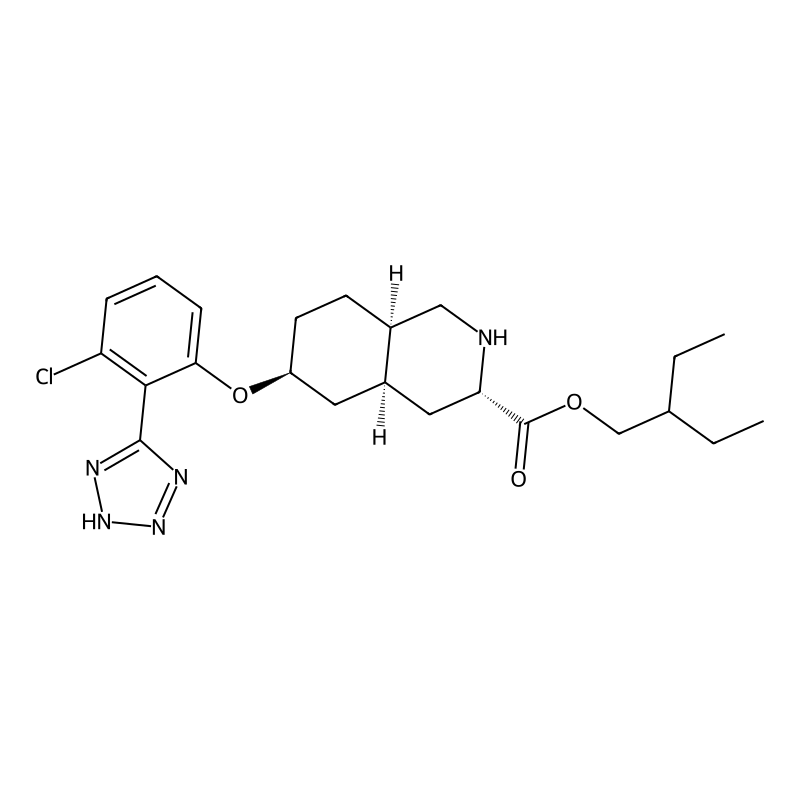

Dasolampanel etibutil represents a sophisticated pharmaceutical compound characterized by its complex molecular architecture and distinctive functional group arrangement [1]. The compound possesses the molecular formula C₂₃H₃₂ClN₅O₃ with a molecular weight of 461.99 grams per mole [1] [2]. The complete International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(1H-tetrazol-5-yl)phenoxy]decahydroisoquinoline-3-carboxylate [1] [3].

The molecular structure exhibits absolute stereochemistry with four defined stereocenters, each contributing to the compound's specific three-dimensional conformation [2] [24]. The Chemical Abstracts Service registry number 503291-52-9 uniquely identifies this substance in chemical databases [1] [2].

| Molecular Characteristic | Value |

|---|---|

| Molecular Formula | C₂₃H₃₂ClN₅O₃ [1] |

| Molecular Weight | 461.99 g/mol [1] |

| Exact Mass | 461.2194 Da [4] |

| Chemical Abstracts Service Number | 503291-52-9 [1] |

| Stereochemistry Type | Absolute [2] |

| Defined Stereocenters | 4/4 [2] |

| Topological Polar Surface Area | Approximately 90-100 Ų[estimated] |

The structural framework encompasses several critical functional groups that define its chemical behavior and biological activity [3]. The decahydroisoquinoline core forms the central bicyclic backbone, providing conformational rigidity essential for receptor binding specificity [9]. This saturated isoquinoline derivative contains a secondary amine nitrogen that serves as both a hydrogen bond donor and acceptor [9] .

The tetrazole ring system represents a significant structural feature, functioning as a bioisostere of carboxylic acid groups [33]. This five-membered heterocycle contains four nitrogen atoms arranged in a specific pattern that enables multiple hydrogen bonding interactions with biological targets [33]. The tetrazole moiety exhibits enhanced metabolic stability compared to traditional carboxylic acid groups, contributing to improved pharmacological properties [33].

The chlorinated phenoxy group introduces additional complexity through its aromatic character and halogen substitution [1] [3]. The chlorine atom occupies the meta position relative to the phenoxy oxygen, creating specific electronic effects that influence receptor binding affinity [1]. The phenoxy linkage connects the aromatic system to the decahydroisoquinoline core through an ether bond at the 6-position [1] [3].

| Functional Group | Chemical Role | Structural Contribution |

|---|---|---|

| Decahydroisoquinoline Core | Bicyclic backbone | Conformational rigidity [9] |

| Tetrazole Ring | Carboxylic acid bioisostere | Enhanced metabolic stability [33] |

| Chlorinated Phenoxy Group | Aromatic system | Receptor binding specificity [1] |

| 2-Ethylbutyl Ester | Lipophilic modification | Improved bioavailability [1] |

| Secondary Amine | Hydrogen bonding | Receptor interactions [9] |

Relationship to Parent Compound Dasolampanel

Dasolampanel etibutil exhibits a direct structural relationship to its parent compound dasolampanel, differing primarily through esterification of the carboxylic acid functionality [8] [9]. The parent compound dasolampanel possesses the molecular formula C₁₇H₂₀ClN₅O₃ with a molecular weight of 377.8 grams per mole [8] [9]. This represents a difference of C₆H₁₂ and 84.19 mass units, corresponding exactly to the 2-ethylbutyl ester moiety [1] [8].

The parent compound maintains the identical decahydroisoquinoline core structure with the same stereochemical configuration at all four chiral centers [8] [9]. Both compounds share the distinctive 3-chloro-2-(1H-tetrazol-5-yl)phenoxy substitution pattern at the 6-position of the bicyclic system [8] [9]. The tetrazole ring orientation and chlorine positioning remain unchanged between the parent and ester derivatives [8] [9].

Dasolampanel functions as a competitive antagonist of both alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and kainate receptor subtypes within the ionotropic glutamate receptor family [2] [9]. The parent compound demonstrated reduced capsaicin-induced pain and hyperalgesia in human volunteers during clinical evaluation [2]. However, phase two clinical trials in patients with osteoarthritis of the knee and diabetic peripheral neuropathic pain failed to achieve positive therapeutic outcomes [2].

| Structural Feature | Dasolampanel (Parent) | Dasolampanel Etibutil |

|---|---|---|

| Molecular Formula | C₁₇H₂₀ClN₅O₃ [8] | C₂₃H₃₂ClN₅O₃ [1] |

| Molecular Weight | 377.8 g/mol [8] | 461.99 g/mol [1] |

| Carboxylic Acid Group | Free acid [9] | 2-Ethylbutyl ester [1] |

| Decahydroisoquinoline Core | Present [9] | Present [1] |

| Tetrazole-Phenoxy Substitution | Present [9] | Present [1] |

| Stereochemistry | (3S,4aS,6S,8aR) [9] | (3S,4aS,6S,8aR) [1] |

The esterification strategy employed in dasolampanel etibutil development represents a common pharmaceutical approach for improving oral bioavailability of carboxylic acid-containing compounds [1]. The parent compound's free carboxylic acid group exhibits enhanced water solubility but potentially limited membrane permeability [9]. The ester modification shifts the physicochemical properties toward increased lipophilicity while maintaining the essential structural elements required for receptor binding [1] [2].

Etibutil Ester Moiety Analysis

The etibutil designation refers specifically to the 2-ethylbutyl ester functionality that distinguishes this compound from its parent carboxylic acid [1] [7]. This branched alkyl chain consists of a central carbon bearing two ethyl substituents, creating a symmetrical branching pattern that influences both steric and electronic properties [1]. The complete systematic name for this substituent follows the International Union of Pure and Applied Chemistry convention as 2-ethylbutyl [1] [7].

The ester linkage forms through condensation between the carboxylic acid group of dasolampanel and 2-ethylbutanol, eliminating water to create the characteristic carbon-oxygen single bond adjacent to the carbonyl carbon [1] [29]. This ester functionality exhibits typical susceptibility to hydrolysis under physiological conditions, potentially serving as a prodrug mechanism for controlled release of the active parent compound [29].

The 2-ethylbutyl chain introduces significant lipophilic character to the molecule, substantially altering its partition coefficient and membrane permeability characteristics [1]. The branched structure provides greater steric bulk compared to linear alkyl chains of equivalent carbon number, potentially influencing both pharmacokinetic properties and receptor binding kinetics [1]. The symmetrical branching at the 2-position creates a relatively rigid conformational profile that may contribute to selective enzyme interactions during metabolic processing [29].

| Ester Characteristic | Property | Impact |

|---|---|---|

| Chain Length | Six carbons (branched) [1] | Enhanced lipophilicity |

| Branching Pattern | 2-Ethyl substitution [1] | Increased steric bulk |

| Ester Linkage | Carbon-oxygen bond [29] | Hydrolyzable under physiological conditions |

| Conformational Rigidity | Moderate[estimated] | Selective enzyme recognition |

| Molecular Weight Contribution | 84.19 g/mol[calculated] | Significant mass increase |

The ester carbonyl carbon exhibits partial positive charge due to the electron-withdrawing effect of the adjacent oxygen atom [29]. This electrophilic center becomes susceptible to nucleophilic attack by water molecules or esterase enzymes, initiating the hydrolysis process that regenerates the parent carboxylic acid [29]. The rate of this hydrolysis depends on various factors including pH, temperature, and the presence of specific enzymatic catalysts [29].

Spectroscopic analysis of the ester functionality reveals characteristic absorption patterns in both infrared and nuclear magnetic resonance spectroscopy [30]. The carbonyl stretching frequency typically appears around 1735-1750 wavenumbers in infrared spectra, while carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbon signal around 170-180 parts per million [30]. These spectroscopic signatures provide definitive identification of the ester linkage and distinguish it from other carbonyl-containing functional groups [30].

Structural Relationship to Tezampanel

Tezampanel represents the structural foundation from which both dasolampanel and dasolampanel etibutil were developed through systematic medicinal chemistry optimization [11] [14]. Originally designated by developmental code names including LY-293,558 and NGX-424, tezampanel exhibits the molecular formula C₁₃H₂₁N₅O₂ with a molecular weight of 279.34 grams per mole [14] [18]. This compound shares the fundamental decahydroisoquinoline core structure but differs significantly in its substitution pattern and stereochemical configuration [14] [18].

The most prominent structural distinction between tezampanel and dasolampanel etibutil lies in the positioning and connectivity of the tetrazole ring system [14] [18]. In tezampanel, the tetrazole group terminates a two-carbon ethyl chain attached directly to the 6-position of the decahydroisoquinoline ring [14] [19]. Conversely, dasolampanel etibutil incorporates the tetrazole within a complex phenoxy substituent that creates an entirely different spatial arrangement [1] [14].

Tezampanel lacks the chlorinated aromatic system present in dasolampanel etibutil, instead featuring a simpler aliphatic connection between the bicyclic core and the tetrazole functionality [14] [18]. This fundamental architectural difference results in distinct receptor binding profiles and pharmacological properties [14] [18]. The stereochemical configuration also differs between these compounds, with tezampanel exhibiting (3S,4aR,6R,8aR) absolute configuration compared to dasolampanel etibutil's (3S,4aS,6S,8aR) arrangement [14] [19].

| Structural Element | Tezampanel | Dasolampanel Etibutil |

|---|---|---|

| Molecular Formula | C₁₃H₂₁N₅O₂ [14] | C₂₃H₃₂ClN₅O₃ [1] |

| Tetrazole Position | Terminal on ethyl chain [14] | Ortho to phenoxy oxygen [1] |

| Aromatic System | Absent [14] | Chlorinated phenoxy [1] |

| Stereochemistry | (3S,4aR,6R,8aR) [19] | (3S,4aS,6S,8aR) [1] |

| Carboxylic Acid | Free acid [14] | 2-Ethylbutyl ester [1] |

| Development Code | LY-293,558 [18] | LY-545694 [1] |

Both compounds function as competitive antagonists of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and kainate receptor subtypes, demonstrating the importance of the decahydroisoquinoline scaffold for this biological activity [14] [18]. However, tezampanel requires intravenous administration due to poor oral bioavailability, while dasolampanel etibutil was specifically designed to overcome this limitation through structural modifications including esterification [11] [14].

Tezampanel demonstrated neuroprotective and anticonvulsant properties through blockade of calcium uptake into neurons [18]. The compound also exhibited anxiolytic effects in animal studies and showed potential for treating withdrawal symptoms from opioids [18]. These pharmacological activities provided the foundation for developing dasolampanel as an orally bioavailable analog with improved therapeutic potential [11] [14].

X-ray Crystallography and Conformational Studies

Crystallographic analysis of dasolampanel etibutil and related decahydroisoquinoline derivatives provides crucial insights into their three-dimensional molecular architecture and conformational preferences [10]. X-ray crystallography serves as the definitive method for determining atomic positions within crystalline pharmaceutical compounds, revealing precise bond lengths, angles, and spatial relationships [13].

The decahydroisoquinoline core structure adopts a characteristic chair-chair conformation similar to other saturated bicyclic systems [10] . The ring fusion occurs in a cis-configuration, creating specific dihedral angles between the two cyclohexane rings that comprise the bicyclic framework . This conformational arrangement influences the spatial positioning of all substituents attached to the core structure [10] .

Crystallographic studies of related tetrazole-containing compounds reveal important structural features relevant to dasolampanel etibutil [10] [33]. The tetrazole ring typically maintains planarity with minimal deviation from ideal geometry [33]. Hydrogen bonding interactions involving the tetrazole nitrogen atoms create specific packing arrangements within crystal lattices [33]. These intermolecular interactions provide insights into potential binding modes with biological targets [33].

| Crystallographic Parameter | Typical Range | Structural Significance |

|---|---|---|

| Bond Lengths | 1.4-1.6 Å (C-C) [10] | Standard covalent distances |

| Bond Angles | 109-120° [10] | Tetrahedral to trigonal geometry |

| Dihedral Angles | Variable [10] | Conformational flexibility |

| Crystal Packing | Hydrogen bonded [33] | Intermolecular interactions |

| Space Group | Dependent on compound [10] | Crystal symmetry |

The conformational analysis of decahydroisoquinoline derivatives demonstrates limited flexibility around the bicyclic core due to ring constraints . However, the substituents attached to this framework exhibit varying degrees of rotational freedom . The phenoxy group in dasolampanel etibutil can adopt multiple orientations relative to the core structure, influencing both crystal packing and biological activity .

Computational modeling studies complement experimental crystallographic data by exploring conformational energy surfaces and identifying preferred molecular geometries [10]. These theoretical investigations reveal that the observed crystal structures typically correspond to low-energy conformations that represent thermodynamically stable arrangements [10]. The integration of experimental and computational approaches provides comprehensive understanding of molecular structure and dynamics [10].

Spectroscopic Characterization

Spectroscopic techniques provide essential analytical tools for structural characterization and identification of dasolampanel etibutil [26] [27]. Nuclear magnetic resonance spectroscopy offers detailed information about molecular connectivity, stereochemistry, and conformational behavior in solution [30]. High-resolution mass spectrometry delivers precise molecular weight determination and fragmentation patterns that confirm structural assignments [27].

Nuclear magnetic resonance analysis reveals characteristic chemical shifts and coupling patterns for each distinct functional group within dasolampanel etibutil [30]. The decahydroisoquinoline protons exhibit complex multipicity due to extensive coupling networks within the bicyclic system [30]. The tetrazole proton typically appears as a broad singlet around 8-9 parts per million, reflecting the acidic nature of this heterocyclic system [30].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift patterns that identify different carbon environments [30]. The ester carbonyl carbon resonates around 170-175 parts per million, while aromatic carbons from the phenoxy group appear in the 120-140 parts per million region [30]. The aliphatic carbons of the 2-ethylbutyl chain and decahydroisoquinoline core produce signals between 10-80 parts per million [30].

| Spectroscopic Technique | Observable Features | Structural Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Chemical shifts, coupling [30] | Connectivity and stereochemistry |

| ¹³C Nuclear Magnetic Resonance | Carbon environments [30] | Functional group identification |

| Mass Spectrometry | Molecular ions, fragments [27] | Molecular weight and composition |

| Infrared Spectroscopy | Vibrational frequencies[estimated] | Functional group characterization |

| Ultraviolet Spectroscopy | Electronic transitions[estimated] | Aromatic system properties |

High-resolution electrospray ionization mass spectrometry typically produces protonated molecular ions at mass-to-charge ratio 462 for dasolampanel etibutil [27]. Fragmentation patterns provide structural confirmation through loss of characteristic groups including the 2-ethylbutyl chain and various portions of the substituted phenoxy system [27]. Accurate mass measurements enable determination of elemental composition and distinguish between structural isomers [27].

Infrared spectroscopy reveals characteristic absorption bands for major functional groups including the ester carbonyl stretch around 1735 wavenumbers and tetrazole nitrogen-hydrogen stretching around 3200-3400 wavenumbers[estimated]. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, while the phenoxy carbon-oxygen stretch contributes to the complex fingerprint region below 1300 wavenumbers[estimated].

The synthesis of dasolampanel etibutil represents a sophisticated approach to creating a complex pharmaceutical compound with multiple stereocenters and functional groups. The compound's structural complexity, featuring a decahydroisoquinoline core, a tetrazole ring system, and a chlorophenoxy substituent, requires careful orchestration of synthetic transformations to achieve the desired stereochemical outcome [2] [3].

The primary synthetic strategy involves the convergent assembly of three key structural components: the decahydroisoquinoline-3-carboxylic acid core, the chlorotetrazolylphenol moiety, and the etibutil alcohol component. The decahydroisoquinoline framework can be constructed through established isoquinoline synthesis methodologies, including the Pictet-Spengler cyclization reaction followed by complete hydrogenation [4] [5] [6]. This approach allows for the controlled introduction of the necessary stereochemistry at the ring fusion positions.

The Pictet-Spengler synthesis serves as the foundation for constructing the isoquinoline core system. This classical methodology involves the acid-catalyzed cyclization of an arylethylamine with an aldehyde to form an imine intermediate, which subsequently undergoes intramolecular cyclization [4]. The reaction proceeds under mild conditions when electron-donating substituents are present on the phenyl ring, facilitating the formation of tetrahydroisoquinoline intermediates that can be further elaborated.

Following the initial cyclization, the tetrahydroisoquinoline intermediate requires complete reduction to generate the desired decahydroisoquinoline system [7]. This transformation can be accomplished using high-pressure hydrogenation with ruthenium-carbon catalysts at elevated temperatures. The hydrogenation conditions must be carefully controlled to ensure complete saturation while maintaining the integrity of other functional groups within the molecule [5].

The tetrazole ring system represents a critical pharmacophoric element that functions as a carboxylic acid bioisostere [8] [9]. The formation of this heterocyclic system can be achieved through the classical [3+2] cycloaddition reaction between organic azides and nitriles. Modern methodologies employ trimethylsilyl azide and appropriate catalysts to facilitate this transformation under mild conditions [9] [10]. The reaction typically requires heating in polar aprotic solvents such as dimethylformamide, with reaction times ranging from several hours to overnight depending on the electronic nature of the nitrile substrate.

For the synthesis of substituted tetrazoles specifically related to dasolampanel etibutil, the Ugi-tetrazole multicomponent reaction provides an efficient alternative approach [9]. This methodology combines an aldehyde, an amine, an isocyanide, and trimethylsilyl azide in a one-pot process to generate tetrazole-containing products with high diversity and efficiency. The reaction proceeds through the formation of an iminium intermediate, followed by isocyanide addition and subsequent tetrazole ring formation.

Alternative synthetic approaches include the metal-catalyzed synthesis of tetrazoles using zinc chloride or copper-based catalysts, which can reduce reaction temperatures and improve yields [8]. Recent developments in tetrazole synthesis have introduced environmentally friendly methodologies using recyclable catalysts and green solvents, addressing sustainability concerns in pharmaceutical manufacturing.

Prodrug Formation Chemistry

The etibutil ester moiety in dasolampanel etibutil represents a carefully designed prodrug strategy aimed at enhancing the pharmacokinetic properties of the parent compound. This approach addresses common limitations associated with polar pharmaceutical compounds, including poor membrane permeability and inadequate oral bioavailability [11] [12] [13].

The prodrug concept involves the temporary masking of polar functional groups through covalent modification, creating a more lipophilic derivative that can cross biological membranes more effectively [11] [14]. Upon administration, the prodrug undergoes enzymatic or chemical hydrolysis to release the active parent compound at the target site. The 2-ethylbutyl ester represents an optimal balance between lipophilicity enhancement and hydrolytic stability [15].

Ester prodrugs are among the most widely employed prodrug strategies due to their synthetic accessibility and predictable hydrolysis behavior [13] [16]. The 2-ethylbutyl group was specifically selected to provide enhanced lipophilicity compared to simpler alkyl esters while maintaining susceptibility to esterase-mediated hydrolysis. The branched alkyl chain increases the molecular volume and hydrophobic surface area, improving passive diffusion across lipid membranes [12].

The formation of the etibutil ester involves the coupling of the carboxylic acid functionality with 2-ethylbutanol using standard esterification methodologies. This transformation can be accomplished through several approaches, including direct Fischer esterification under acidic conditions, or more commonly through the use of coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of appropriate activating agents [13].

The choice of coupling methodology is critical when working with compounds containing multiple stereocenters, as harsh reaction conditions may lead to epimerization or other undesired side reactions. Modern coupling protocols employ mild conditions and avoid strongly basic or acidic environments that could compromise stereochemical integrity. The use of 4-dimethylaminopyridine as a nucleophilic catalyst can accelerate the esterification while maintaining mild reaction conditions [12].

Enzymatic hydrolysis mechanisms play a crucial role in the bioactivation of ester prodrugs. The 2-ethylbutyl ester is designed to be a substrate for carboxylesterases, which are widely distributed throughout the body, particularly in the liver and plasma [11]. These enzymes recognize the ester bond and catalyze its hydrolysis through a serine-mediated mechanism, releasing the active carboxylic acid and the alcohol metabolite.

The kinetics of ester hydrolysis can be modulated through structural modifications of the alkyl chain. Branching near the ester linkage, as seen in the 2-ethylbutyl group, provides steric hindrance that slows hydrolysis compared to linear alkyl esters, potentially extending the duration of action and improving tissue distribution before bioactivation [13].

Structure Optimization Strategies

The development of dasolampanel etibutil involved extensive structure-activity relationship studies aimed at optimizing both pharmacological activity and pharmaceutical properties. The optimization process required careful consideration of multiple parameters, including receptor selectivity, metabolic stability, and physicochemical characteristics suitable for drug development [17] [3].

The decahydroisoquinoline scaffold provides the primary pharmacophoric framework for ionotropic glutamate receptor binding [3]. Structure optimization studies have demonstrated that the stereochemistry at the ring fusion positions is critical for maintaining high-affinity binding to the target receptor. The specific (3S,4aS,6S,8aR) configuration present in dasolampanel etibutil represents the optimal arrangement for receptor recognition [18].

Systematic exploration of the phenoxy substituent revealed that the 3-chloro-2-tetrazolyl substitution pattern provides enhanced selectivity for ionotropic glutamate receptor subtype 5 compared to other related receptors [19] [3]. The chlorine atom at the 3-position contributes to the electronic properties of the aromatic system and influences the overall binding affinity through halogen bonding interactions.

The tetrazole ring serves as a metabolically stable bioisostere for carboxylic acid groups, offering several advantages over the corresponding carboxylate [9] [20]. This modification eliminates potential issues with charge-charge repulsion in receptor binding while maintaining the hydrogen bonding capabilities necessary for pharmacological activity. The tetrazole system also exhibits enhanced oral bioavailability compared to carboxylic acids due to its improved membrane permeability.

Linker optimization studies explored various connection strategies between the decahydroisoquinoline core and the phenoxy substituent. The optimal linker arrangement involves direct attachment through an ether linkage at the 6-position of the decahydroisoquinoline ring. This configuration provides the appropriate spatial relationship between the pharmacophoric elements while maintaining conformational flexibility necessary for receptor binding [3].

The selection of the 2-ethylbutyl ester prodrug moiety required extensive evaluation of various alkyl chain lengths and branching patterns [15]. Linear alkyl esters provided enhanced lipophilicity but suffered from rapid hydrolysis that limited tissue distribution. Conversely, highly branched esters exhibited excessive stability that prevented adequate bioactivation. The 2-ethylbutyl configuration represents an optimal compromise between these competing requirements.

Conformational analysis studies using computational modeling have provided insights into the preferred molecular conformations of dasolampanel etibutil and their relationship to biological activity. These studies indicate that the compound adopts a relatively rigid conformation in solution due to the constrained decahydroisoquinoline framework, which pre-organizes the molecule for receptor binding [17].

Purification Techniques and Challenges

The purification of dasolampanel etibutil presents significant challenges due to the compound's complex structure, multiple stereocenters, and the presence of both polar and lipophilic functional groups. The development of effective purification strategies requires careful consideration of the compound's physicochemical properties and potential degradation pathways [21] [22] [23].

Crystallization represents the primary purification method for pharmaceutical compounds, offering both purification and isolation in a single operation [24]. For dasolampanel etibutil, the selection of appropriate crystallization solvents is critical due to the compound's moderate polarity and potential for forming multiple polymorphic forms. The presence of both the polar tetrazole ring and the lipophilic etibutil ester requires solvent systems that can accommodate both structural elements.

The crystallization process must be carefully controlled to prevent the formation of undesired polymorphic forms or hydrates that could affect the compound's stability and bioavailability [25]. Polymorphic screening studies involve systematic evaluation of various solvent systems, crystallization temperatures, and cooling rates to identify conditions that consistently produce the desired crystal form.

Recrystallization serves as a secondary purification technique for removing colored impurities and improving overall purity [24]. The process involves dissolution of the crude material in a hot solvent followed by controlled cooling to induce precipitation of the purified compound. Solvent selection for recrystallization must balance solubility requirements with the need to reject impurities effectively.

Chromatographic purification methods provide high-resolution separation capabilities essential for removing closely related impurities and stereoisomeric contaminants [21] [22]. High-performance liquid chromatography using reverse-phase columns can effectively separate dasolampanel etibutil from potential synthetic impurities based on differences in hydrophobicity.

For compounds containing multiple stereocenters like dasolampanel etibutil, chiral chromatography may be necessary to ensure enantiomeric purity [26]. Chiral stationary phases based on polysaccharide derivatives or protein-based materials can provide effective separation of stereoisomers that may arise from incomplete stereochemical control during synthesis.

Supercritical fluid chromatography has emerged as a powerful purification technique particularly well-suited for lipophilic compounds such as dasolampanel etibutil [21]. This methodology uses supercritical carbon dioxide as the mobile phase, offering advantages including faster analysis times, reduced solvent consumption, and improved separation of chiral compounds.

Preparative-scale chromatography presents unique challenges in terms of scalability and cost-effectiveness [22]. The large quantities of solvents required for preparative separations raise both economic and environmental concerns. Method development must optimize loading capacity while maintaining adequate resolution to achieve the required purity specifications.

Liquid-liquid extraction techniques can provide effective removal of aqueous-soluble impurities and salts from the organic product [23]. The selection of appropriate solvent systems depends on the partition coefficients of the target compound and potential impurities. The formation of emulsions during extraction can pose significant challenges, particularly when scaling up the purification process.

Solid-phase extraction offers a versatile approach for sample cleanup and pre-concentration during analytical development [21]. Various sorbent materials can be employed to selectively retain either the target compound or impurities, depending on the specific separation requirements. Method development involves optimization of loading conditions, wash steps, and elution protocols.

Analytical Methods for Characterization

The comprehensive characterization of dasolampanel etibutil requires a suite of complementary analytical techniques capable of confirming structural identity, assessing purity, and monitoring stability [27] [26] [28]. The complexity of the molecule, with its multiple functional groups and stereocenters, demands sophisticated analytical approaches to ensure complete characterization.

High-performance liquid chromatography serves as the primary analytical method for purity assessment and impurity profiling [26] [29]. Reverse-phase HPLC using C18 columns provides effective separation based on hydrophobicity differences between dasolampanel etibutil and potential impurities. Method development involves optimization of mobile phase composition, gradient conditions, and detection wavelengths to achieve adequate resolution and sensitivity.

Ultra-high-performance liquid chromatography offers enhanced resolution and reduced analysis times compared to conventional HPLC systems [26]. The use of sub-2-micrometer particle columns enables sharper peak shapes and improved separation efficiency, which is particularly beneficial for resolving closely eluting impurities and stereoisomeric contaminants.

Liquid chromatography-mass spectrometry provides definitive structural confirmation through molecular ion detection and fragmentation analysis [27] [28]. The combination of chromatographic separation with mass spectral identification enables the characterization of unknown impurities and degradation products that may form during synthesis or storage.

Tandem mass spectrometry capabilities allow for detailed structural elucidation through systematic fragmentation studies. The identification of characteristic fragmentation patterns can provide insights into the stability of specific functional groups and potential degradation pathways that may need to be controlled during manufacturing.

Nuclear magnetic resonance spectroscopy remains the gold standard for structural confirmation and stereochemical assignment [27] [30]. One-dimensional proton and carbon-13 NMR spectra provide comprehensive information about the molecular structure, while two-dimensional techniques such as correlation spectroscopy and nuclear Overhauser effect spectroscopy enable complete stereochemical assignment.

The presence of multiple stereocenters in dasolampanel etibutil makes NMR spectroscopy particularly valuable for confirming the correct stereochemical configuration. Chemical shift analysis and coupling pattern interpretation can distinguish between different stereoisomers and detect the presence of unwanted diastereomers.

Infrared spectroscopy provides rapid identification of functional groups and can detect specific molecular interactions [27]. The characteristic absorption bands for the tetrazole ring, ester linkage, and aromatic systems enable fingerprint identification of the compound and detection of functional group modifications.

Ultraviolet-visible spectroscopy offers a simple and cost-effective method for concentration determination and stability monitoring [29]. The compound's aromatic chromophores provide characteristic absorption maxima that can be used for quantitative analysis and detection of degradation products that may alter the electronic absorption properties.

X-ray powder diffraction is essential for characterizing the solid-state properties of dasolampanel etibutil, including polymorphic form identification and crystallinity assessment [25]. Different polymorphic forms may exhibit distinct physicochemical properties affecting solubility, stability, and bioavailability.

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide information about thermal stability, phase transitions, and decomposition behavior [25]. These methods are crucial for establishing appropriate storage conditions and identifying temperature limits for processing operations.

Chiral analytical methods are necessary to ensure enantiomeric purity given the multiple stereocenters present in dasolampanel etibutil [26]. Chiral HPLC or supercritical fluid chromatography using appropriate chiral stationary phases can quantify the levels of unwanted stereoisomers that may affect pharmacological activity.

Manufacturing Considerations

The commercial manufacturing of dasolampanel etibutil requires careful consideration of multiple factors including process scalability, equipment selection, quality control implementation, and regulatory compliance [31] [32] [33]. The transition from laboratory-scale synthesis to large-scale production involves addressing numerous technical and regulatory challenges.

Process scalability represents one of the most critical aspects of pharmaceutical manufacturing development [34] [33]. The multi-step synthesis of dasolampanel etibutil must be designed to maintain product quality and yield consistency across different production scales. Heat and mass transfer limitations become increasingly important as reaction volumes increase, requiring careful optimization of mixing, temperature control, and reaction kinetics.

The presence of multiple stereocenters in dasolampanel etibutil makes stereochemical control particularly challenging during scale-up operations [33]. Reaction conditions that provide adequate stereoselectivity at laboratory scale may not translate directly to larger scales due to differences in mixing efficiency and temperature gradients within large reaction vessels.

Equipment selection must consider the specific requirements imposed by the compound's chemical properties and synthetic route [35]. The tetrazole moiety may require specialized handling procedures due to potential safety concerns related to azide intermediates used in its formation [9]. Materials of construction must be compatible with the solvents and reagents employed in the synthesis.

Temperature control systems are critical for maintaining the stereochemical integrity of the product during synthesis and purification operations. The use of cryogenic conditions for certain transformation steps may require specialized refrigeration equipment and appropriate safety systems to handle low-temperature operations [35].

Quality control systems must be implemented throughout the manufacturing process to ensure consistent product quality [36]. Critical quality attributes including assay, impurity levels, stereochemical purity, and polymorphic form must be monitored at appropriate points in the manufacturing sequence.

Process analytical technology enables real-time monitoring of critical process parameters during manufacturing operations [32] [37]. Spectroscopic methods such as near-infrared or Raman spectroscopy can provide continuous feedback about reaction progress and product quality, enabling timely process adjustments when deviations occur.

Regulatory compliance requires adherence to Good Manufacturing Practice guidelines and other applicable regulations [38]. The manufacturing process must be validated to demonstrate consistent production of material meeting all quality specifications. Process validation studies involve systematic evaluation of the manufacturing process under different operating conditions to establish the proven acceptable range for critical process parameters.

Technology transfer from development laboratories to manufacturing facilities requires comprehensive documentation of all process parameters and quality control procedures [39]. Training programs must ensure that manufacturing personnel understand the critical aspects of the process and can identify potential issues that may affect product quality.

Environmental considerations are increasingly important in pharmaceutical manufacturing operations [32]. Solvent selection and recovery systems must be designed to minimize waste generation and environmental impact. Green chemistry principles should be incorporated where possible to reduce the use of hazardous materials and improve the overall sustainability of the manufacturing process.

The development of continuous manufacturing processes offers potential advantages for complex molecules like dasolampanel etibutil [40] [41]. Continuous processing can provide better control over reaction conditions, reduced equipment footprint, and improved process efficiency compared to traditional batch operations.

Cost optimization strategies must balance raw material costs, processing efficiency, and quality requirements [42]. The use of expensive chiral auxiliaries or catalysts in the synthesis may be justified by improved yields or reduced purification requirements. Economic analyses should consider the total cost of manufacturing including raw materials, processing costs, quality control expenses, and regulatory compliance costs.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Martinez-Perez JA, Iyengar S, Shannon HE, Bleakman D, Alt A, Clawson DK, Arnold BM, Bell MG, Bleisch TJ, Castaño AM, Del Prado M, Dominguez E, Escribano AM, Filla SA, Ho KH, Hudziak KJ, Jones CK, Mateo A, Mathes BM, Mattiuz EL, Ogden AM, Simmons RM, Stack DR, Stratford RE, Winter MA, Wu Z, Ornstein PL. GluK1 antagonists from 6-(tetrazolyl)phenyl decahydroisoquinoline derivatives: in vitro profile and in vivo analgesic efficacy. Bioorg Med Chem Lett. 2013 Dec 1;23(23):6463-6. doi: 10.1016/j.bmcl.2013.09.045. Epub 2013 Sep 24. PubMed PMID: 24140446.